3,5-Dimethoxyphenylboronic acid
Overview
Description
3,5-Dimethoxyphenylboronic acid (3,5-DMPBA) is an organic compound consisting of a phenyl group with two methoxy substituents and a boronic acid group. It is a versatile reagent used in organic synthesis and in chemical biology. It has a wide range of applications in the fields of medicinal chemistry, materials science, and analytical chemistry. It has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and biopolymers. It also has potential applications in the fields of drug discovery and development, as well as in the production of new materials.
Scientific Research Applications
Polymorphic Control and Stabilization : A study used a substance structurally related to 3,5-Dimethoxyphenylboronic acid to investigate the additive crystallization approach for polymorph control in phenylboronic acids. This research highlights the potential of surfactants in facilitating the crystallization of metastable forms of these compounds, offering insights into polymorphic outcomes and stabilization (Semjonova & Be̅rziņš, 2022).
Spectroscopic Analysis : A detailed study conducted on a compound similar to this compound utilized various spectroscopic methods, including FT-IR, Raman, and NMR, to explore its molecular structures. This work underscores the significance of spectroscopic techniques in understanding the molecular characteristics of phenylboronic acids (Alver & Parlak, 2010).
Crystal Structure Design : Research aimed at designing novel boronic acids with monomeric structures investigated the structures of compounds related to this compound. This study is pivotal for crystal engineering, offering insights into the molecular packing and interactions in these compounds (Cyrański et al., 2012).
Antibacterial Activity : A study on (trifluoromethoxy)phenylboronic acids, which are chemically related to this compound, examined their antimicrobial properties. This research contributes to the understanding of the antibacterial potency of boronic acids and their potential therapeutic applications (Adamczyk-Woźniak et al., 2021).
Antiproliferative Potential in Cancer Therapy : Another significant study evaluated the antiproliferative potential of phenylboronic acid derivatives, including this compound, as anticancer agents. The research provided insights into their mode of action in cancer cells and supported their potential as novel anticancer agents (Psurski et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dimethoxyphenylboronic acid is primarily used as a reactant in palladium-catalyzed coupling reactions . It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Mode of Action
In the Suzuki-Miyaura cross-coupling reactions, this compound interacts with a palladium catalyst. The boronic acid moiety of the compound forms a complex with the palladium catalyst, facilitating the transmetallation step of the reaction. This leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway is significant in organic synthesis, particularly in the pharmaceutical industry, where it is used to create a variety of biologically active compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide range of complex organic compounds, including biaryls, styrenes, and alkenes .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in palladium-catalyzed coupling reactions . It is also used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in palladium-catalyzed coupling reactions . It is also known to participate in the preparation of benzopyranone derivatives as positive GABAA receptor modulators
properties
IUPAC Name |
(3,5-dimethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIURRYWQBBCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402559 | |
Record name | 3,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192182-54-0 | |
Record name | 3,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Dimethoxyphenylboronic acid in the synthesis of the uranyl salophen receptors discussed in the research?
A1: this compound is employed as a reagent in a palladium-catalyzed Suzuki coupling reaction with 1-benzyloxy-2-iodobenzene. [] This reaction leads to the formation of a functionalized salicylaldehyde derivative, which is a crucial building block for synthesizing the final uranyl salophen receptors. These receptors are designed to bind with halide anions through interactions with the Lewis acidic uranyl center and potential anion-π interactions with the appended aromatic arms. []
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